Methyl 6-ethylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-ethylpicolinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a methyl group and an ethyl group is attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-ethylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 6-ethylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct alkylation of picolinic acid with ethyl iodide followed by esterification with methanol. This method requires the use of a base such as potassium carbonate to facilitate the alkylation step.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethylpicolinic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 6-ethylpicolinyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 6-ethylpicolinic acid.
Reduction: 6-ethylpicolinyl alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethylpicolinate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-ethylpicolinate involves its interaction with specific molecular targets. For instance, its inhibitory effect on Pseudomonas aeruginosa is believed to be due to its ability to interfere with the bacterial cell wall synthesis. The compound may also act as a chelating agent, binding to metal ions and disrupting essential enzymatic processes within the bacteria.
Comparison with Similar Compounds
Methyl 6-ethylpicolinate can be compared with other picolinate derivatives such as:
Methyl 6-methylpicolinate: Similar structure but with a methyl group instead of an ethyl group at the sixth position.
Ethyl 6-ethylpicolinate: Similar structure but with an ethyl group instead of a methyl group at the ester position.
6-ethylpicolinic acid: The carboxyl group is not esterified.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its ester group makes it more lipophilic compared to 6-ethylpicolinic acid, potentially enhancing its ability to penetrate biological membranes.
Properties
IUPAC Name |
methyl 6-ethylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZHCPKAFYDSBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665289 |
Source
|
Record name | Methyl 6-ethylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103931-19-7 |
Source
|
Record name | Methyl 6-ethyl-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103931-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-ethylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.